molecular formula C15H20O2 B1245740 10,11-Epidioxycalamene CAS No. 168207-85-0

10,11-Epidioxycalamene

Cat. No.: B1245740
CAS No.: 168207-85-0
M. Wt: 232.32 g/mol
InChI Key: ALXPNLYWXCZUCG-UHFFFAOYSA-N
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Description

10, 11-Epidioxycalamene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 10, 11-Epidioxycalamene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10, 11-epidioxycalamene is primarily located in the membrane (predicted from logP). Outside of the human body, 10, 11-epidioxycalamene can be found in root vegetables. This makes 10, 11-epidioxycalamene a potential biomarker for the consumption of this food product.

Properties

CAS No.

168207-85-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3

InChI Key

ALXPNLYWXCZUCG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C

melting_point

67-68.5°C

physical_description

Solid

Synonyms

10,12-peroxycalamenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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